molecular formula C19H16ClNO2S B11366592 4-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

4-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11366592
M. Wt: 357.9 g/mol
InChI Key: QNFSNSTVTVZMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-CHLORO-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzamide core substituted with a chloro group, a methoxyphenyl group, and a thiophen-2-ylmethyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting 4-chlorobenzoic acid with an amine derivative under dehydrating conditions.

    Introduction of the Methoxyphenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a methoxyphenyl group is introduced to the benzamide core.

    Attachment of the Thiophen-2-ylmethyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, to attach the thiophen-2-ylmethyl group to the benzamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a dechlorinated derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases, subject to further research.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-N-(4-METHOXYPHENYL)BENZAMIDE: Lacks the thiophen-2-ylmethyl group.

    N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the chloro group.

    4-CHLORO-N-(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the methoxyphenyl group.

Uniqueness

The presence of all three substituents (chloro, methoxyphenyl, and thiophen-2-ylmethyl) in 4-CHLORO-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE may confer unique chemical and biological properties, making it distinct from its analogs.

Properties

Molecular Formula

C19H16ClNO2S

Molecular Weight

357.9 g/mol

IUPAC Name

4-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H16ClNO2S/c1-23-17-10-8-16(9-11-17)21(13-18-3-2-12-24-18)19(22)14-4-6-15(20)7-5-14/h2-12H,13H2,1H3

InChI Key

QNFSNSTVTVZMQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.